3,5-Diethyl-2-propylpyridine

Description

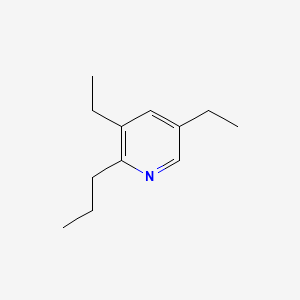

3,5-Diethyl-2-propylpyridine (CAS: 4808-75-7; molecular formula: C₁₂H₁₉N) is a substituted pyridine derivative featuring ethyl groups at the 3- and 5-positions and a propyl group at the 2-position. This compound is synthesized via the reaction of propionaldehyde with ammonium acetate, proceeding through a 2,3-dihydropyridine intermediate . Its structure combines aromaticity with steric and electronic effects imparted by the alkyl substituents, making it a subject of interest in organic synthesis and materials science.

Properties

IUPAC Name |

3,5-diethyl-2-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-7-12-11(6-3)8-10(5-2)9-13-12/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJHPUGWYHCYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=N1)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197412 | |

| Record name | 3,5-Diethyl-2-propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-75-7 | |

| Record name | 3,5-Diethyl-2-propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4808-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diethyl-2-propylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diethyl-2-propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diethyl-2-propylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-2-propylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,5-diethylpyridine with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Additionally, purification techniques like distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyl-2-propylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyridine derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents (chlorine, bromine), alkylating agents (alkyl halides), and acylating agents (acyl chlorides).

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated pyridines, alkylated pyridines, and acylated pyridines.

Scientific Research Applications

Chemistry

- Organic Synthesis : DEPP serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

- Reagent in Organic Chemistry : It is utilized as a reagent in organic synthesis for producing other pyridine derivatives, which are crucial in pharmaceuticals and agrochemicals.

Biological Applications

- Enzyme Inhibition : DEPP has shown promising results as an enzyme inhibitor. For example, it has been investigated for its inhibitory effects on dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, with an IC50 value indicating potential as an antimicrobial agent .

- Receptor Binding Studies : Research indicates that DEPP and its derivatives can interact with adenosine receptors, particularly A3 receptors, which are implicated in various physiological processes . This interaction suggests potential therapeutic applications in modulating receptor activity.

Medicinal Chemistry

- Cardiovascular Drug Development : The compound has been explored for its potential use in developing cardiovascular drugs due to its ability to influence vascular smooth muscle function . Its structural analogs have demonstrated efficacy in modulating blood pressure and heart rate.

- Antimicrobial Activity : DEPP exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics . Its derivatives have been optimized to enhance their activity against resistant strains.

Industrial Applications

- Specialty Chemicals : DEPP is utilized in the production of specialty chemicals and materials with unique properties. Its derivatives are employed in formulating adhesives and sealants due to their favorable chemical properties .

- Agricultural Chemicals : The compound's reactivity makes it suitable for synthesizing agrochemicals that can enhance crop yields or protect against pests.

Summary Table of Applications

| Application Area | Description | Key Findings/Values |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Versatile reagent |

| Enzyme Inhibition | Inhibits dihydrofolate reductase | IC50 = 2.67 μM |

| Receptor Binding | Interacts with adenosine A3 receptors | Selectivity observed |

| Cardiovascular Drugs | Modulates vascular smooth muscle function | Potential antihypertensive effects |

| Antimicrobial Activity | Effective against bacterial strains | MIC values as low as 0.22 μg/mL |

| Specialty Chemicals | Used in adhesives and sealants | Enhances performance |

Case Studies

-

Cardiovascular Applications :

- DEPP has been studied for its role in modulating vascular functions, showing promise in reducing hypertension through targeted receptor interactions.

- Antiparasitic Activity :

- Industrial Uses :

Mechanism of Action

The mechanism of action of 3,5-Diethyl-2-propylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. For instance, it may inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of drugs and other xenobiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3,5-diethyl-2-propylpyridine, differing in aromatic core, substituents, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

3,5-Diethyltoluene (CAS: 2050-24-0)

- Structural Differences : Replaces the pyridine ring with a benzene ring and substitutes the 2-propyl group with a methyl group.

- Physicochemical Properties : The absence of nitrogen renders 3,5-diethyltoluene more hydrophobic compared to this compound. This property makes it suitable as a solvent or intermediate in organic synthesis .

- Reactivity : Lacks the lone pair on nitrogen, reducing its ability to participate in coordination chemistry or hydrogen bonding.

1-Bromo-3,5-diethylbenzene (CAS: 90267-03-1)

- Functional Group : Incorporates a bromine atom at the 1-position, enabling electrophilic substitution reactions (e.g., cross-coupling).

Nifedipine (CAS: 21829-25-4)

- Core Structure : A 1,4-dihydropyridine, distinct from the fully aromatic pyridine in this compound.

- Pharmacological Role : Nifedipine’s electron-withdrawing carbomethoxy and nitro groups enable its function as a calcium channel blocker, highlighting how substituent electronic effects dictate biological activity .

Research Findings and Data Gaps

- Synthesis : this compound’s synthesis via dihydropyridine intermediates contrasts with Friedel-Crafts alkylation routes common for 3,5-diethyltoluene.

- Solubility : While Nifedipine’s solubility in organic solvents and supercritical fluids is well-documented , analogous data for this compound are lacking.

- Thermodynamic Models : Nifedipine’s solid-liquid equilibrium models suggest a framework for studying similar pyridine derivatives, though computational adjustments for nitrogen-containing systems would be required.

Biological Activity

3,5-Diethyl-2-propylpyridine (DEPP) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of DEPP, highlighting its pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C12H19N

- Molecular Weight : 191.29 g/mol

- CAS Number : 78531

- Chemical Structure : This compound Structure

Pharmacological Effects

Research indicates that DEPP exhibits a range of biological activities, including:

- Adenosine Receptor Modulation : DEPP has been studied for its interaction with adenosine receptors, particularly the A3 subtype. It has shown potential as an antagonist, which may have implications in neuroprotective strategies and anti-inflammatory therapies .

- Neuroprotective Properties : Studies suggest that DEPP may exert protective effects against neuronal damage. Its ability to modulate neurotransmitter release through A3 receptor activation has been observed in various models .

Structure-Activity Relationships (SAR)

The biological activity of DEPP is influenced by its structural components. Research on related compounds indicates that modifications at specific positions can enhance receptor affinity and selectivity:

| Compound | K_i Value (nM) | Receptor Type | Comments |

|---|---|---|---|

| DEPP | 108 | A3 | Selective antagonist |

| 3-Ethyl 5-benzyl | 18.9 | A3 | High potency |

| 6-(3-Chlorophenyl) | >100 | A1/A2A | Reduced affinity |

These findings underscore the importance of the ethyl and propyl substituents in enhancing biological activity .

Case Studies

- Neuroprotection in Ischemia Models : In a study involving rat hippocampal neurons, DEPP was found to significantly reduce cell death following ischemic injury. The mechanism was linked to A3 receptor activation, which inhibited excitotoxicity mediated by glutamate .

- Anti-inflammatory Effects : Another investigation demonstrated that DEPP could attenuate inflammatory responses in murine models of arthritis. The compound reduced pro-inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Safety and Toxicology

While DEPP shows promising biological activities, safety assessments are crucial. Preliminary studies indicate that it possesses moderate toxicity, with hazard classifications suggesting caution during handling . Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.